1,3,4-Thiadiazol-2-amine, N-(4-methylphenyl)-5-(4-nitrophenyl)-
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Overview
Description
1,3,4-Thiadiazol-2-amine, N-(4-methylphenyl)-5-(4-nitrophenyl)- is a heterocyclic compound that belongs to the thiadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazol-2-amine, N-(4-methylphenyl)-5-(4-nitrophenyl)- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction proceeds through cyclization to form the thiadiazole ring. The reaction conditions often include:
Reagents: Phenylthiosemicarbazide, methoxy cinnamic acid, phosphorus oxychloride
Solvent: Anhydrous conditions are preferred
Temperature: Elevated temperatures to facilitate cyclization
Time: Several hours to ensure complete reaction
The product is then purified and characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification processes suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazol-2-amine, N-(4-methylphenyl)-5-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
1,3,4-Thiadiazol-2-amine, N-(4-methylphenyl)-5-(4-nitrophenyl)- has been studied for various scientific research applications:
Medicinal Chemistry: Investigated for its potential antibacterial and antifungal activities.
Biology: Studied for its interaction with biological macromolecules, including DNA binding studies.
Material Science:
Agriculture: Explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazol-2-amine, N-(4-methylphenyl)-5-(4-nitrophenyl)- involves its interaction with specific molecular targets. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. The compound’s interaction with DNA suggests it may intercalate between DNA bases, thereby affecting DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: The parent compound with a similar thiadiazole ring structure.
4-Methylphenyl-1,3,4-thiadiazole: A derivative with a methylphenyl group.
4-Nitrophenyl-1,3,4-thiadiazole: A derivative with a nitrophenyl group.
Uniqueness
1,3,4-Thiadiazol-2-amine, N-(4-methylphenyl)-5-(4-nitrophenyl)- is unique due to the presence of both 4-methylphenyl and 4-nitrophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
827580-69-8 |
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Molecular Formula |
C15H12N4O2S |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
N-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H12N4O2S/c1-10-2-6-12(7-3-10)16-15-18-17-14(22-15)11-4-8-13(9-5-11)19(20)21/h2-9H,1H3,(H,16,18) |
InChI Key |
WNTRCXTXPYEOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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